Namitecan
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Overview
Description
Namitecan is a novel hydrophilic camptothecin derivative, known for its potent anti-cancer properties. It has been primarily investigated for its efficacy in treating solid tumors. This compound interacts with the topoisomerase I-DNA complex, resulting in S-phase specific cytotoxicity .
Preparation Methods
Namitecan is synthesized through a series of chemical reactions involving the modification of the camptothecin structure. The synthetic route includes the introduction of hydrophilic substituents at the 7-position of the camptothecin molecule. The industrial production of this compound involves the following steps:
Starting Material: Camptothecin, isolated from the Chinese ornamental tree Camptotheca acuminata.
Chemical Modification: Introduction of hydrophilic groups to enhance solubility and stability.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Namitecan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring structure.
Substitution: Substitution reactions at the 7-position of the camptothecin structure are common. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Namitecan has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying topoisomerase I inhibitors.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Primarily researched for its anti-cancer properties, particularly in treating solid tumors.
Industry: Potential use in the development of new anti-cancer drugs and therapeutic agents.
Mechanism of Action
Namitecan exerts its effects by inhibiting the enzyme topoisomerase I. This enzyme is responsible for relaxing DNA supercoiling during replication and transcription. This compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and leading to the accumulation of DNA breaks. This results in the inhibition of DNA replication and ultimately induces cell death .
Comparison with Similar Compounds
Namitecan is compared with other camptothecin derivatives such as topotecan and irinotecan. While all three compounds inhibit topoisomerase I, this compound has unique features:
Hydrophilicity: this compound is more hydrophilic, which enhances its solubility and stability.
Cytotoxic Potency: this compound exhibits marked cytotoxic potency due to its increased intracellular accumulation and persistent stabilization of the cleavable complex.
Lactone Stability: Enhanced lactone stability compared to other camptothecin derivatives. Similar compounds include topotecan, irinotecan, and gimatecan
This compound’s unique properties make it a promising candidate for further development in cancer therapy.
Properties
CAS No. |
372105-27-6 |
---|---|
Molecular Formula |
C23H22N4O5 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
(19S)-10-[(Z)-2-aminoethoxyiminomethyl]-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C23H22N4O5/c1-2-23(30)17-9-19-20-15(11-27(19)21(28)16(17)12-31-22(23)29)14(10-25-32-8-7-24)13-5-3-4-6-18(13)26-20/h3-6,9-10,30H,2,7-8,11-12,24H2,1H3/b25-10-/t23-/m0/s1 |
InChI Key |
IBTISPLPBBHVSU-TYSFLOMESA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)/C=N\OCCN)O |
SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOCCN)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOCCN)O |
Appearance |
Solid powder |
372105-27-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
namitecan ST 1968 ST-1968 ST1968 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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